molecular formula C21H23ClN2O3S B2995165 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone CAS No. 851801-66-6

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone

Cat. No.: B2995165
CAS No.: 851801-66-6
M. Wt: 418.94
InChI Key: AZMIKZCGQSAXJU-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
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Biological Activity

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone, often referred to as a derivative of the imidazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN2O3SC_{17}H_{20}ClN_{2}O_{3}S, with a molecular weight of approximately 364.87 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including K-562 (leukemia), MDA-MB-435 (melanoma), and HCT-116 (colon cancer).
  • Cytotoxicity Results : The mean GI50 values were notably low, indicating high potency. For instance, one study reported a GI50 value of 0.67μM0.67\,\mu M against the PC-3 prostate cancer cell line and 0.80μM0.80\,\mu M against HCT-116 colon cancer cells .
Cell LineGI50 Value (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
K-562 (Leukemia)0.87

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : Studies indicate that the compound can induce programmed cell death in cancer cells, which is crucial for its therapeutic potential.
  • Inhibition of Key Enzymes : The compound has shown inhibitory effects on various enzymes involved in cancer progression, such as EGFR and Src kinases .
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in tumor growth and survival pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of related imidazole derivatives where the target compound displayed superior activity compared to standard chemotherapeutics like chlorambucil and bendamustine .

Study Findings:

  • Cell Viability Assays : The compound demonstrated significantly lower IC50 values than traditional treatments.
  • Selectivity : It showed selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-3-26-18-10-7-16(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMIKZCGQSAXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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